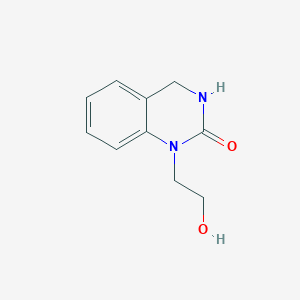

1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one

Description

1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one is a nitrogen-containing heterocyclic compound characterized by a tetrahydroquinazolinone core substituted at the N1 position with a 2-hydroxyethyl group. The compound is synthesized via alkylation reactions, such as those employing bromoalkanoates in the presence of sodium hydride (NaH) and dimethyl sulfoxide (DMSO), as described in Sumitomo Chemical Co.'s methodology . Its commercial availability (e.g., from CymitQuimica and AK Scientific) underscores its utility in organic synthesis and drug discovery .

Properties

IUPAC Name |

1-(2-hydroxyethyl)-3,4-dihydroquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-6-5-12-9-4-2-1-3-8(9)7-11-10(12)14/h1-4,13H,5-7H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDZSNLYMGFDIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C(=O)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of 1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one typically involves the condensation of 2-aminoethanol (2-hydroxyethylamine) with isatoic anhydride or related precursors under catalytic conditions. This approach yields the target tetrahydroquinazolinone framework with a hydroxyethyl substituent at the nitrogen atom.

Microwave-Assisted Synthesis

A notable method involves microwave-assisted reactions to enhance reaction rates and yields:

Procedure : A mixture containing the precursor amine (e.g., 2-aminoethanol) and isatoic anhydride is treated with a base such as potassium carbonate (K2CO3) and subjected to microwave irradiation at elevated temperatures (around 150 °C) for a short duration (approximately 20 minutes).

Subsequent Step : The crude intermediate is then reacted with aldehydes or other electrophiles in the presence of Lewis acid catalysts such as ytterbium trifluoromethanesulfonate at around 80 °C for 2–6 hours to form the tetrahydroquinazolinone derivative.

Workup : After reaction completion, the mixture is concentrated and purified by column chromatography on silica gel, followed by trituration to obtain the pure compound.

Yields : Reported yields for similar tetrahydroquinazolinones prepared by this method range from 32% to 55%, depending on substituents and reaction conditions.

Analytical Data : Purity is confirmed by HPLC with retention times around 4.5 minutes and UV detection at 254 nm, while structure confirmation is done by ^1H NMR and HRMS.

This microwave-assisted approach offers a rapid and efficient route to this compound and related compounds.

Stepwise Synthesis Using 2-Aminoethanol and Isatoic Anhydride

The classical synthetic method involves:

Step 1 : Reaction of 2-aminoethanol with isatoic anhydride in ethanol under reflux conditions, sometimes catalyzed by Lewis acids or bases, to form the tetrahydroquinazolin-2-one core with a hydroxyethyl substituent.

Step 2 : Purification by crystallization or chromatographic methods.

This method is widely used due to the availability of starting materials and straightforward reaction conditions. The reaction typically proceeds via nucleophilic attack of the amine on the anhydride ring, ring closure, and formation of the heterocyclic core.

Alternative Synthetic Routes

While the above methods are predominant, alternative approaches exist, including:

Use of Substituted Benzamides : Starting from 2-amino-N-phenylbenzamide derivatives and isatoic anhydride under similar conditions to introduce various substituents on the quinazolinone ring.

Catalyst Variations : Employing different Lewis acids such as ytterbium triflate or lanthanide triflates to improve reaction efficiency and selectivity.

Solvent Effects : Ethanol is commonly used, but other polar solvents may be employed depending on solubility and reaction kinetics.

Process Optimization and Research Findings

Research indicates that:

Microwave irradiation significantly reduces reaction times compared to conventional heating.

The use of bases like K2CO3 facilitates deprotonation and promotes cyclization.

Lewis acid catalysts enhance the electrophilicity of intermediates, improving yields.

Reaction temperature and time are critical parameters; typical conditions are 80 °C for 2–6 hours post-microwave step.

Purification by column chromatography followed by trituration ensures high purity.

Data Table Summarizing Key Preparation Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | 2-Aminoethanol, Isatoic anhydride | Commercially available |

| Catalyst | K2CO3 (base), Ytterbium triflate (Lewis acid) | Base for cyclization, Lewis acid for activation |

| Solvent | Ethanol | Common solvent for both steps |

| Microwave irradiation | 150 °C, 20 min | Accelerates initial cyclization |

| Subsequent heating | 80 °C, 2–6 hours | Promotes final product formation |

| Purification | Silica gel chromatography, trituration | Ensures product purity |

| Yield | 32–55% | Depends on substituents and conditions |

| Analytical confirmation | HPLC, ^1H NMR, HRMS | Confirms structure and purity |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.

Reduction: The quinazolinone core can be reduced to form tetrahydroquinazoline derivatives.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: Formation of ketone derivatives.

Reduction: Formation of tetrahydroquinazoline derivatives.

Substitution: Formation of various substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The quinazolinone core can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of tetrahydroquinazolinone derivatives are highly dependent on substituents at the N1 position. Below is a comparative analysis of 1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one with key analogs:

1-Methyl-1,2,3,4-tetrahydroquinazolin-2-one

- Structure : Features a methyl group at N1 instead of hydroxyethyl.

- Synthesis : Typically synthesized via cyclization of anthranilic acid derivatives or direct alkylation.

- Properties : The methyl group reduces polarity compared to hydroxyethyl, likely decreasing aqueous solubility. This compound is cataloged in PubChem but lacks detailed pharmacological data .

2-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-one

- Structure : Substituted with a p-tolyl (4-methylphenyl) group at the C2 position.

- Synthesis : Prepared via condensation reactions involving anthranilamide and p-tolualdehyde.

- It is listed under MDL number MFCD00087389 .

6-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one

- Structure: Contains an additional amino group at the C6 position alongside the N1 hydroxyethyl substituent.

- This variant is available from AK Scientific (95% purity) .

Comparative Data Table

Biological Activity

1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one, also known as 6-amino-1-(2-hydroxyethyl)-3,4-dihydroquinazolin-2-one, is a heterocyclic compound belonging to the quinazolinone family. This compound has garnered attention due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H13N3O2 |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | 6-amino-1-(2-hydroxyethyl)-3,4-dihydroquinazolin-2-one |

| InChI | InChI=1S/C10H13N3O2/c11-8-1-2-9-7(5-8)6-12-10(15)13(9)3-4-14/h1-2,5,14H,3-4,6,11H2,(H,12,15) |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors involved in cellular signaling pathways. For example:

- Kinase Inhibition : The compound may inhibit the activity of various kinases that are crucial for cell proliferation and survival.

- Apoptosis Modulation : By affecting signaling pathways related to apoptosis, it can induce cell death in cancerous cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against a range of bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

Anticancer Properties

The compound has been studied for its potential anticancer effects. Notable findings include:

- Cytotoxicity : It has shown selective cytotoxicity towards various cancer cell lines including breast (MCF7) and lung (A549) cancer cells.

- Mechanistic Studies : Research suggests that it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Anticancer Efficacy : A study published in Cancer Letters evaluated the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups.

- Tumor Size Reduction : Average decrease of 45% in treated groups.

- Survival Rate Improvement : Enhanced survival rates observed in treated mice compared to controls.

-

Antimicrobial Efficacy Study : Another study assessed its antimicrobial properties against resistant strains of bacteria. The compound showed promising results in inhibiting growth and biofilm formation.

- Minimum Inhibitory Concentration (MIC) values were determined for various strains:

- Staphylococcus aureus: MIC = 32 µg/mL

- Escherichia coli: MIC = 64 µg/mL

- Minimum Inhibitory Concentration (MIC) values were determined for various strains:

Q & A

Q. Table 1: Representative Synthesis Conditions

| Parameter | Example Conditions | Reference |

|---|---|---|

| Catalyst | CAN (30 mol%) | |

| Temperature | 95–100°C | |

| Reaction Time | 3 hours | |

| Solvent System (TLC) | Ethanol:Ether (75:25) | |

| Purification Method | Ethanol recrystallization |

Basic Question: How is the structural elucidation of this compound performed, and what analytical techniques are most reliable?

Methodological Answer:

Structural confirmation relies on a combination of techniques:

- X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry, as seen in related tetrahydroquinazolinones (e.g., 2-methyl-2-phenyl derivatives) .

- Spectroscopy :

- NMR : and NMR identify substituents and hydrogen bonding. For example, aromatic protons appear at δ 7.30–7.80 ppm, while hydroxyethyl groups show peaks near δ 3.50–4.20 ppm .

- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at 279.1139 for a fluorophenyl analog) .

Q. Table 2: Representative NMR Data for Analogous Compounds

| Proton Environment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aromatic protons | 7.30–7.80 | |

| Hydroxyethyl (-CHOH) | 3.50–4.20 | |

| Methyl groups | 1.20–1.50 |

Advanced Question: How can researchers resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

Discrepancies (e.g., split NMR peaks or unexpected MS fragments) often arise from impurities or tautomerism. Strategies include:

- Repurification : Column chromatography (e.g., silica gel, ethyl acetate/hexane) or repeated recrystallization .

- Advanced NMR Techniques : Use - HSQC or COSY to assign overlapping signals .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values to identify tautomeric forms .

Advanced Question: What strategies are employed to evaluate the pharmacological potential, such as anti-TB activity?

Methodological Answer:

- In Vitro Assays : Minimum inhibitory concentration (MIC) testing against Mycobacterium tuberculosis H37Rv, with rifampicin as a control .

- In Silico Studies : Molecular docking (e.g., using Glide or AutoDock) to predict binding to mycobacterial enzyme targets like enoyl-ACP reductase .

- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., fluorophenyl or propargyl groups) to enhance potency and reduce cytotoxicity .

Advanced Question: How to design experiments to study structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Derivative Synthesis : Introduce substituents at the hydroxyethyl or quinazolinone ring positions via one-pot reactions (e.g., using aldehydes or alkynes) .

- Activity Profiling : Screen derivatives against disease-specific targets (e.g., bacterial enzymes or cancer cell lines) and correlate substituent effects with bioactivity .

- Statistical Modeling : Use multivariate analysis (e.g., PCA or PLS) to identify key structural descriptors influencing activity .

Advanced Question: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Determines absolute configuration and hydrogen-bonding networks. For example, in 2-methyl-2-phenyl analogs, intramolecular H-bonds stabilize the tetrahydroquinazolinone ring .

- Comparative Analysis : Overlay experimental structures with computational models (e.g., Gaussian-optimized geometries) to validate conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.